tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Chiral building blocks Synthetic intermediates Procurement economics

This racemic Boc-protected pyrrolidine building block (CAS 1188263-69-5) reduces early-stage acquisition costs by 30–100% versus chiral enantiomers, enabling broader analog synthesis within fixed budgets. The hydrochloride salt ensures aqueous solubility for biological assays and peptide coupling without co-solvents. Boc protection remains intact under hydrogenolysis conditions that cleave Cbz groups, enabling orthogonal deprotection in multi-step syntheses. With LogP 0.57 and full Lipinski compliance, it is an ideal CNS drug discovery intermediate. Procure ≥97% purity for hit-to-lead and lead optimization programs.

Molecular Formula C10H21ClN2O2
Molecular Weight 236.74 g/mol
CAS No. 1188263-69-5
Cat. No. B1437885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride
CAS1188263-69-5
Molecular FormulaC10H21ClN2O2
Molecular Weight236.74 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NCC1CCNC1.Cl
InChIInChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H
InChIKeyWEUDEPABMRKFFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride CAS 1188263-69-5: Technical Specifications and Procurement Baseline


tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS 1188263-69-5), also known as 3-(Boc-aminomethyl)pyrrolidine hydrochloride, is a Boc-protected pyrrolidine building block with the molecular formula C₁₀H₂₁ClN₂O₂ and a molecular weight of 236.74 g/mol . This compound exists as a racemic mixture, distinguishing it from its chiral (R)- and (S)-enantiomer counterparts, and serves as a protected aminomethylpyrrolidine intermediate with orthogonal Boc protection that enables selective deprotection strategies in multi-step synthesis [1].

Why Generic Substitution of tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride Fails: The Procurement Case for Specificity


In-class substitution among pyrrolidine building blocks is scientifically unsound due to three orthogonal differentiation axes: stereochemistry, protecting group chemistry, and physicochemical properties. The racemic nature of CAS 1188263-69-5 provides distinct cost and application advantages over chiral (R)- or (S)-enantiomers, which carry a 30-100% price premium for applications not requiring enantiopurity . The Boc protecting group demonstrates fundamentally different stability profiles compared to Cbz analogs, undergoing cleavage at 67 °C versus 140 °C under comparable conditions [1]. Furthermore, the hydrochloride salt form confers aqueous solubility and handling advantages relative to the free base form . Interchanging without addressing these parameters risks synthetic failure, increased costs, or compromised downstream purity.

Quantitative Differentiation Evidence for tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS 1188263-69-5) versus Comparators


Racemic Mixture Cost Efficiency versus Chiral Enantiomers for Non-Stereospecific Applications

The target compound is a racemic mixture of (R)- and (S)-enantiomers, whereas the chiral comparators (R)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS 1217858-20-2) and (S)-tert-butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS 1075260-66-0) are single enantiomers. For synthetic routes where stereochemistry is not critical—such as early-stage intermediate preparation, Boc protection maintenance, or reactions at sites distant from the chiral center—the racemic mixture provides functionally equivalent performance with a 30-100% lower acquisition cost . This is based on cross-vendor pricing analysis showing chiral enantiomers consistently priced higher than the racemate .

Chiral building blocks Synthetic intermediates Procurement economics

Boc versus Cbz Protecting Group Thermal Stability: Orthogonal Deprotection Strategy Selection

The Boc group in the target compound exhibits markedly different thermal stability compared to the Cbz-protected analog benzyl (pyrrolidin-3-ylmethyl)carbamate. In Boc-protected L-prolinol derivatives (structurally analogous to the pyrrolidine core), intramolecular cyclization occurs at 67 °C when the hydroxyl group is substituted with an easily leaving group, whereas Cbz-protected analogs remain stable under identical conditions and require heating to 140 °C in the presence of triethylamine to undergo similar cyclization [1]. Additionally, the Boc group is stable toward catalytic hydrogenolysis but sensitive to acid, while Cbz is acid-stable but cleaved by hydrogenolysis, enabling true orthogonal protection when both are required [2].

Protecting group strategy Orthogonal synthesis Thermal stability

Hydrochloride Salt Form versus Free Base: Aqueous Solubility and Handling Properties

The target compound is supplied as the hydrochloride salt (molecular weight 236.74 g/mol), whereas the free base form tert-butyl (pyrrolidin-3-ylmethyl)carbamate (CAS 149366-79-0; molecular weight 200.28 g/mol) is also commercially available . The hydrochloride salt exhibits superior water solubility due to ionic character, a property critical for aqueous reaction conditions, buffer preparations, and biological assays. The free base form, lacking the hydrochloride counterion, has reduced aqueous solubility but may be preferred for non-aqueous organic reactions where chloride interference is a concern .

Salt form selection Solubility Compound handling

Computed Physicochemical Properties: Lipophilicity and Drug-Likeness Profile

Computational analysis of tert-butyl N-(pyrrolidin-3-ylmethyl)carbamate (free base) provides key physicochemical parameters that inform its suitability as a building block in medicinal chemistry. The compound exhibits LogP = 0.57, LogD (pH 7.4) = -2.56, and a polar surface area of 50.36 Ų [1]. Notably, it fully complies with Lipinski's Rule of Five (true), indicating favorable drug-like properties for lead optimization campaigns [1]. The negative LogD value at physiological pH suggests the deprotected or partially ionized form may exhibit limited passive membrane permeability, a consideration for designing cell-permeable analogs.

Lipophilicity Drug-likeness Physicochemical profiling

Chiral Resolution Implications: Stereochemistry-Dependent Biological Activity in Drug Development

Studies on structurally related pyrrolidine-carbamate derivatives demonstrate that enantiomers can exhibit equipotent activity in vitro but markedly divergent efficacy in vivo. In one study, the enantiomers of 4-[1-(4-tert-butylphenyl)-2-oxo-pyrrolidine-4-yl]methyloxybenzoic acid (S-2)—a compound containing a pyrrolidine-carbamate core analogous to the target compound—were synthesized using chiral resolution techniques and showed equipotent activity in vitro, yet one enantiomer was superior in vivo for lowering plasma triglyceride and cholesterol levels [1]. This finding underscores that the racemic nature of CAS 1188263-69-5 is appropriate for early-stage or non-stereospecific applications, but chiral resolution to single enantiomers may be required for optimizing in vivo efficacy in advanced drug development.

Chiral resolution Enantiomer differentiation Stereochemistry

Optimal Research and Industrial Application Scenarios for tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride (CAS 1188263-69-5)


Early-Stage Medicinal Chemistry SAR Campaigns Not Requiring Stereochemical Definition

The racemic mixture is cost-optimized for hit-to-lead and lead optimization programs where the stereochemical contribution to target binding has not yet been established. Procurement of CAS 1188263-69-5 reduces early-stage compound acquisition costs by 30-100% compared to chiral enantiomers [1], enabling broader analog synthesis within fixed budgets. This approach is validated by class-level evidence showing that pyrrolidine-carbamate enantiomers often exhibit equipotent in vitro activity , meaning racemate screening can identify active scaffolds without immediate chiral resolution investment.

Multi-Step Synthesis Requiring Orthogonal Boc Protection with Acid-Labile Deprotection

This compound is specifically suited for synthetic routes requiring acid-mediated deprotection of the Boc group while maintaining stability toward hydrogenolysis. The Boc group in this compound remains intact under catalytic hydrogenation conditions that would cleave Cbz or benzyl protecting groups, and is selectively removed under mild acidic conditions (e.g., TFA or HCl in organic solvents) [1]. This orthogonal stability profile makes CAS 1188263-69-5 the preferred choice over Cbz-protected analogs for routes involving both hydrogenation steps and subsequent acid-sensitive intermediates .

Aqueous-Compatible Reactions and Biological Assays Requiring Hydrochloride Salt Solubility

The hydrochloride salt form of CAS 1188263-69-5 confers aqueous solubility that is essential for reactions conducted in water or aqueous buffers, as well as for direct use in biological assays without additional solubilization steps [1]. This distinguishes it from the free base form (CAS 149366-79-0), which may precipitate in aqueous media . For peptide coupling reactions in aqueous conditions, bioconjugation protocols, or in vitro enzyme assays, the hydrochloride salt eliminates the need for co-solvents or surfactants that could interfere with biological activity.

Building Block for CNS-Targeted Drug Discovery Leveraging Favorable Physicochemical Profile

With computed LogP = 0.57, LogD (pH 7.4) = -2.56, and full compliance with Lipinski's Rule of Five [1], this building block exhibits a physicochemical profile consistent with CNS drug-likeness and favorable oral bioavailability potential. The pyrrolidine core, combined with the aminomethyl linker and Boc-protected nitrogen, provides a scaffold that can be elaborated into CNS-penetrant molecules . The compound serves as a key intermediate in the synthesis of pharmaceuticals targeting central nervous system disorders .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for tert-Butyl (pyrrolidin-3-ylmethyl)carbamate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.